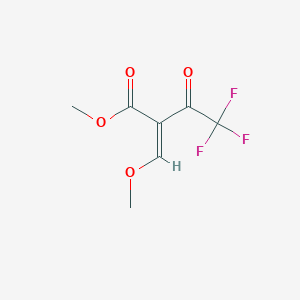
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is an organic compound with the molecular formula C7H7F3O4. This compound is characterized by the presence of trifluoromethyl and methoxymethylene groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetoacetate+Trifluoroacetic anhydride→Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research into its potential biological activities and medicinal applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxymethylene group also contributes to its chemical behavior, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
- Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate
- 4,4,4-Trifluoro-2-methyl-1-butanol
Uniqueness
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is unique due to the presence of both trifluoromethyl and methoxymethylene groups. These functional groups impart distinct chemical properties, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H7F3O4 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
methyl (2Z)-4,4,4-trifluoro-2-(methoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O4/c1-13-3-4(6(12)14-2)5(11)7(8,9)10/h3H,1-2H3/b4-3- |
InChI Key |
XAJDZVORTHXXCC-ARJAWSKDSA-N |
Isomeric SMILES |
CO/C=C(/C(=O)C(F)(F)F)\C(=O)OC |
Canonical SMILES |
COC=C(C(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


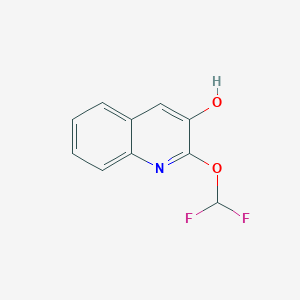




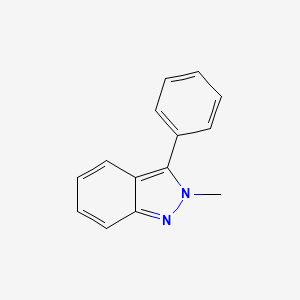



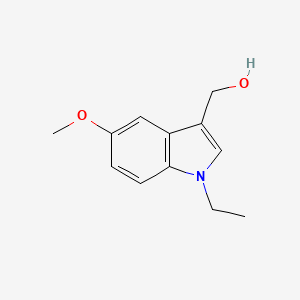
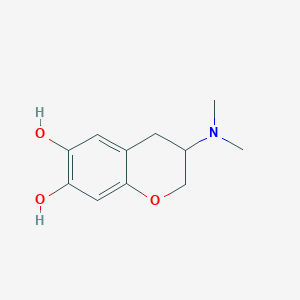

![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
